ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
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Overview
Description
Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-(4-chlorophenyl)propanoate and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed effects
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: A closely related compound with similar structural features.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another compound with a chlorophenyl group, but with different functional groups attached.
Uniqueness
Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
SAXNGCIJNXBVHG-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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